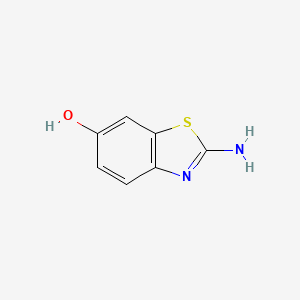

2-Amino-6-hydroxybenzothiazole

Descripción

Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemical and Pharmaceutical Sciences

Benzothiazole, a bicyclic ring system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a foundational scaffold for a multitude of compounds with significant applications in medicinal chemistry. nih.govtandfonline.comiosrjournals.org This structural motif is integral to numerous natural and synthetic molecules that exhibit a wide array of biological activities. benthamscience.com The inherent chemical properties of the benzothiazole nucleus, including its planarity and the presence of nitrogen and sulfur heteroatoms, make it a "privileged structure" in drug discovery. iosrjournals.orgnih.gov These features allow for diverse chemical modifications, leading to a vast library of derivatives. jchemrev.comjchemrev.com

The significance of benzothiazole derivatives is underscored by their broad spectrum of pharmacological effects. Academic research has extensively documented their potential as:

Anticancer agents nih.govnih.gov

Antimicrobial and antifungal agents benthamscience.comjchemrev.comjchemrev.com

Anti-inflammatory and analgesic agents nih.goviosrjournals.org

Anticonvulsant agents nih.goviosrjournals.org

Antitubercular agents nih.goviosrjournals.org

Antiviral agents, including anti-HIV activity nih.govjchemrev.com

Antidiabetic agents nih.govjchemrev.com

Antioxidant agents nih.govjchemrev.com

This wide range of activities has cemented the benzothiazole scaffold as a critical component in the development of new therapeutic agents, encouraging continuous exploration and synthesis of novel analogues by medicinal chemists. nih.govjchemrev.com The ability to functionalize the benzothiazole core, particularly at the C-2 and C-6 positions, has been shown to be crucial for modulating these biological activities. benthamscience.com

Overview of the Research Landscape of 2-Amino-6-hydroxybenzothiazole

Within the broader family of benzothiazoles, this compound (IUPAC name: 2-amino-1,3-benzothiazol-6-ol) has emerged as a specific compound of interest in various research contexts. nih.gov Its structure is characterized by an amino group at the 2-position and a hydroxyl group at the 6-position of the benzothiazole core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 26278-79-5 | nih.govbiosynth.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₇H₆N₂OS | nih.govbiosynth.comscbt.com |

| Molecular Weight | 166.20 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 243-250 °C | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 2-amino-1,3-benzothiazol-6-ol | nih.gov |

| SMILES | C1=CC2=C(C=C1O)SC(=N2)N | nih.govbiosynth.com |

Research into this compound has spanned several distinct areas. It has been identified as a compound with chemiluminescent properties. biosynth.com Furthermore, studies have explored its potential therapeutic applications, with some research indicating its relevance in studies concerning cancer and inflammatory bowel disease. biosynth.com

The compound also serves as a valuable intermediate in organic synthesis. The amino group is a highly reactive site, allowing for the construction of more complex, pharmacologically active heterocyclic compounds. nih.gov For instance, derivatives of the closely related 6-methoxy-2-aminobenzothiazole have been synthesized to create novel compounds for anti-inflammatory and antifungal applications. iosrjournals.orgresearchgate.netnih.gov The synthesis of various 2-aminobenzothiazole (B30445) derivatives is a key focus, aiming to create new molecules with enhanced biological efficacy. nih.gov

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its related structures is driven by several key objectives. A primary goal is the rational design and discovery of novel therapeutic agents. nih.govjchemrev.com Researchers aim to leverage the 2-aminobenzothiazole scaffold to develop compounds that can selectively target biological pathways implicated in various diseases. nih.govnih.gov

A significant part of this research involves investigating the structure-activity relationships (SAR) of newly synthesized derivatives. By systematically modifying the chemical structure of the parent compound and evaluating the biological effects of these changes, scientists can identify the specific molecular features responsible for their potency and selectivity. nih.gov This provides critical insights for optimizing lead compounds into more effective drug candidates.

Furthermore, the academic scope includes the development of efficient and novel synthetic methodologies for 2-aminobenzothiazole derivatives. nih.gov Exploring new reaction pathways and conditions is crucial for producing these compounds in a cost-effective and scalable manner, which is essential for further preclinical and clinical investigation. The study of the compound's intrinsic chemical properties, such as its chemiluminescence, also constitutes an important research avenue, potentially leading to applications in diagnostics and bio-imaging. biosynth.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNVTNUTGNBNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180903 | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26278-79-5 | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26278-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026278795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,3-benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-BENZOTHIAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72I21UFH5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Hydroxybenzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the molecular and electronic properties of 2-Amino-6-hydroxybenzothiazole, correlating its structure with its behavior, such as its efficacy as a corrosion inhibitor. researchgate.net These theoretical methods provide data on parameters that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of this compound. jcchems.comresearchgate.net DFT calculations, often using the B3LYP functional with a 6-31G (d,p) basis set, are utilized to optimize the molecular geometry and to determine various quantum chemical indices. researchgate.net These theoretical studies are instrumental in understanding the molecule's inhibition behavior, for instance, in the context of metal corrosion. jcchems.comresearchgate.net The planar structure and simplicity of the molecule, as revealed by DFT, contribute to its high efficiency in surface adsorption processes. researchgate.netsmolecule.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net For this compound, DFT calculations show that the electron density of both HOMO and LUMO is distributed across the benzothiazole (B30560) ring system, including the nitrogen and oxygen atoms. researchgate.netresearchgate.net

HOMO (Highest Occupied Molecular Orbital): The HOMO energy indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons to an appropriate acceptor molecule with a low-energy empty orbital. The calculated HOMO energy for this compound is -5.35 eV. researchgate.net The HOMO is primarily located on the benzene (B151609) ring and the sulfur atom, indicating these are the primary sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO energy represents the molecule's ability to accept electrons. A lower LUMO energy indicates a greater ease of accepting electrons. The calculated LUMO energy for this compound is -0.82 eV. researchgate.net The LUMO is distributed over the thiazole (B1198619) part of the molecule.

The energy gap (ΔE), which is the difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO), is a significant indicator of molecular stability and reactivity. jcchems.comresearchgate.net A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the calculated energy gap is 4.53 eV. researchgate.net This value helps in assessing the molecule's electron transfer characteristics. The fraction of electrons transferred (ΔN) from the inhibitor molecule to a metal surface, like iron, can also be calculated. A value of ΔN = 0.82 was determined, indicating a strong tendency for the molecule to donate electrons to the metal surface, which is a key mechanism in corrosion inhibition. researchgate.netresearchgate.net

Table 1: Calculated Quantum Chemical Properties of this compound

| Quantum Chemical Parameter | Symbol | Value | Source |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.35 eV | researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.82 eV | researchgate.net |

| Energy Gap | ΔE | 4.53 eV | researchgate.net |

| Ionization Energy | I | 5.35 eV | researchgate.net |

| Electron Affinity | A | 0.82 eV | researchgate.net |

Mulliken charge analysis is performed to determine the distribution of atomic charges within the molecule, which helps in identifying the sites prone to electrophilic or nucleophilic attack. researchgate.net The analysis reveals that heteroatoms like sulfur, nitrogen, and oxygen have significant negative charges, making them active centers for interaction and adsorption onto surfaces. researchgate.net

In the case of this compound, quantum calculations indicate that the sulfur atom has a higher tendency for electrophilic attack during adsorption processes. jcchems.comsmolecule.com This suggests that the sulfur atom plays a crucial role in the molecule's ability to form a protective layer, for instance, on a metal surface to inhibit corrosion. jcchems.comresearchgate.net The calculated Mulliken charges and Fukui functions are used to precisely pinpoint these reactive sites. researchgate.net

Table 2: Calculated Mulliken Charges for Heteroatoms in this compound

| Atom | Mulliken Charge | Source |

|---|---|---|

| S1 | -0.199 | researchgate.net |

| O8 | -0.569 | researchgate.net |

| N3 | -0.490 | researchgate.net |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. These studies investigate how the chemical structure of a molecule, such as this compound, relates to its pharmacological effects. nih.govresearchgate.net By systematically modifying the molecular structure, researchers can identify key chemical features, or pharmacophores, that are essential for its activity. researchgate.netresearchgate.net

SAR studies on this compound derivatives have successfully guided the development of potent and selective inhibitors for various biological targets. nih.govnih.gov A notable example involves the synthesis of 3-pyridylmethyl-substituted derivatives to create dual inhibitors of 5-lipoxygenase (5-LOX) and thromboxane (B8750289) A2 (TXA2) synthetase, which are enzymes involved in inflammatory processes. nih.gov

The introduction of a 3-pyridylmethyl group into the this compound scaffold was found to impart this dual inhibitory activity. nih.gov The position of this substitution was critical for the resulting biological effect: nih.gov

Type-A Compounds: Substitution of the 3-pyridylmethyl group on the 2-amino group.

Type-B Compounds: Substitution of the 3-pyridylmethyl group on the benzene ring of the benzothiazole core.

SAR studies revealed that Type-B compounds were generally about 10 times more potent as TXA2 synthetase inhibitors than Type-A compounds, highlighting the importance of the substituent's position for this specific activity. nih.gov One such derivative, 6-hydroxy-5,7-dimethyl-2-(methylamino)-4-(3-pyridylmethyl)benzothiazole, demonstrated therapeutic effects in an in vivo model of chronic colitis. nih.gov

Furthermore, QSAR models have been developed for related 6-hydroxybenzothiazole (B183329) derivatives to guide further structural modifications. For instance, a 3D-QSAR model was built for a series of 6-hydroxybenzothiazole-2-carboxamides to optimize their activity as monoamine oxidase B (MAO-B) inhibitors for potential use in treating neurodegenerative diseases. nih.govmdpi.com These models provide a framework for predicting the biological activity of newly designed compounds based on their structural features. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4-hydroxybenzothiazole |

| 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles |

| 6-hydroxy-5,7-dimethyl-2-(methylamino)-4-(3-pyridylmethyl)benzothiazole |

| 6-hydroxybenzothiazole-2-carboxamides |

| Iron |

| 5-lipoxygenase |

| Thromboxane A2 synthetase |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. Studies on derivatives of this compound have utilized molecular docking to explore their potential as inhibitors of various enzymes.

For instance, derivatives such as 6-hydroxybenzothiazole-2-carboxamides have been investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.govfrontiersin.orgnih.gov Docking studies of these compounds into the MAO-B active site have revealed key molecular interactions that are crucial for binding. nih.govfrontiersin.orgnih.gov These interactions often involve hydrogen bonds with key amino acid residues within the receptor's binding pocket and favorable hydrophobic interactions. frontiersin.org Similarly, docking studies of other 2-aminobenzothiazole (B30445) derivatives have been performed to evaluate their binding to targets like the p56lck enzyme, which is involved in T-cell signaling and is a target for cancer therapy. biointerfaceresearch.com These simulations help in identifying the structural features required for potent inhibition and guide the design of new, more effective compounds. biointerfaceresearch.comucl.ac.be

The primary interactions influencing the activity of 6-hydroxybenzothiazole-2-carboxamide derivatives are hydrophobicity and hydrogen bonding. frontiersin.org A summary of typical interactions observed in docking studies with MAO-B is presented below.

| Interaction Type | Interacting Residues in MAO-B Target | Role in Binding |

| Hydrogen Bonds | Key amino acid residues | Anchors the ligand in the active site. frontiersin.org |

| Van der Waals | Various residues | Contributes to the overall binding energy. nih.govnih.gov |

| Electrostatic | Various residues | Stabilizes the ligand-receptor complex. nih.govnih.gov |

| Hydrophobic | Hydrophobic residues | Enhances binding affinity and selectivity. frontiersin.org |

Molecular Dynamics Simulations for Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions and conformational changes of both the ligand and the protein.

For derivatives of 6-hydroxybenzothiazole, MD simulations have been crucial in validating the docking results and confirming the stability of the binding pose. nih.govfrontiersin.orgnih.gov In studies involving the inhibition of MAO-B, MD simulations showed that the most promising 6-hydroxybenzothiazole-2-carboxamide derivative remained stably bound within the active site of the receptor. nih.govfrontiersin.orgnih.gov A key metric used to assess this stability is the root-mean-square deviation (RMSD) of the atomic positions. For one such complex, the RMSD values fluctuated between a narrow range of 1.0 and 2.0 Å, which indicates significant conformational stability of the ligand in the binding pocket. nih.govfrontiersin.orgnih.gov

Energy decomposition analysis from these simulations revealed that Van der Waals and electrostatic interactions are the primary forces responsible for stabilizing the complex. nih.govfrontiersin.orgnih.gov These findings from MD simulations provide strong support for the potential of these compounds as effective inhibitors and offer a theoretical basis for future experimental validation. nih.govfrontiersin.orgnih.gov

| Simulation Parameter | Finding | Significance |

| RMSD Fluctuation | 1.0 - 2.0 Å for the ligand-MAO-B complex. nih.govfrontiersin.orgnih.gov | Indicates high conformational stability of the ligand in the binding site. |

| Binding Free Energy | Dominated by Van der Waals and electrostatic interactions. nih.govfrontiersin.orgnih.gov | Reveals the key energetic contributions to the stability of the complex. |

| Ligand-Protein Contacts | Persistent hydrogen bonds and hydrophobic contacts observed throughout the simulation. frontiersin.org | Confirms the specific interactions predicted by molecular docking. |

Spectroscopic Characterization (Theoretical Aspects)

Theoretical calculations are instrumental in interpreting and predicting the spectroscopic properties of molecules like this compound. Methods based on Density Functional Theory (DFT) are widely used for this purpose. scirp.orgscirp.org

Time-Dependent Density Functional Theory for Electronic Absorption

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excitation energies and predict the UV-Vis absorption spectra of molecules. scirp.org For derivatives of this compound, TD-DFT calculations have been successfully applied to assign the electronic absorption bands observed in experimental spectra. researchgate.netresearchgate.net

These calculations provide insights into the nature of electronic transitions, such as n → π* and n → σ* transitions, which are common in such heterocyclic systems. scirp.org Studies on 2-cyano-6-hydroxybenzothiazole (B1631455), a closely related derivative, have shown a significant correlation between the absorption bands predicted by TD-DFT and those measured experimentally. researchgate.netresearchgate.net This agreement between theory and experiment validates the computational approach and allows for a reliable interpretation of the electronic structure and photophysical properties of these compounds. researchgate.netresearchgate.net TD-DFT can also be used to study complex photophysical phenomena such as the Excited-State Intramolecular Proton Transfer (ESIPT) process that can occur in certain aminobenzothiazole derivatives. mdpi.com

GIAO Method for NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT for the accurate prediction of NMR chemical shifts. nih.gov This method is crucial for the structural elucidation of organic molecules, as it allows for a direct comparison between calculated and experimental NMR spectra. nih.gov

For derivatives of this compound, the GIAO method has been employed to compute ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.netscience.gov Research on 2-cyano-6-hydroxybenzothiazole demonstrated a strong agreement between the ¹H NMR chemical shifts predicted by the GIAO method and the experimental data. researchgate.netresearchgate.net Such computational studies often use specific levels of theory, such as B3LYP/6-311++G(d,p), to achieve high accuracy. researchgate.netresearchgate.net The ability to accurately predict NMR spectra is invaluable for confirming the synthesized molecular structures and understanding the electronic environment of the different nuclei within the molecule. nih.gov

| Computational Method | Application | Key Findings |

| TD-DFT | Prediction of electronic absorption spectra. scirp.orgresearchgate.netresearchgate.net | Assigns experimental UV-Vis bands; identifies n → π* transitions. scirp.orgresearchgate.netresearchgate.net |

| GIAO-DFT | Prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.netnih.gov | High correlation with experimental NMR data, confirming molecular structure. researchgate.netresearchgate.net |

Pharmacological and Biological Investigations of 2 Amino 6 Hydroxybenzothiazole Derivatives

Anticancer and Antitumor Potential

The 2-aminobenzothiazole (B30445) nucleus is a prominent scaffold in the development of new anticancer agents due to its association with a wide range of pharmacological activities, including antitumor effects. nih.goviosrjournals.org Derivatives have been designed to target various proteins and pathways implicated in cancer progression. nih.gov

Derivatives of 2-aminobenzothiazole have demonstrated potent and selective growth-inhibitory effects against a variety of human cancer cell lines. nih.govnih.gov

For instance, the derivative 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) showed powerful and selective growth inhibition against certain human cancer cell lines, with very low IC₅₀ values (<0.1 μM) in breast cancer cell lines MCF-7 and T-47D. nih.gov In contrast, it was only weakly inhibitory against the renal cell line TK-10 and was inactive against other breast (MDA-MB-435) and renal (CAKI-1, A498) cell lines, highlighting its selective activity. nih.gov

Other synthesized series of 2-aminobenzothiazole derivatives have also shown significant antiproliferative activity. One compound stood out as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and displayed excellent antiproliferative activity against HT-29 (colon), PC-3 (prostate), A549 (lung), and U87MG (glioblastoma) cancer cell lines, with minimal cytotoxicity against normal HEK-293T cells. nih.gov Another derivative emerged as a highly potent antiproliferative agent against HCT116 (colon), A549 (lung), and A375 (melanoma) cell lines, while showing very low cytotoxicity against normal peripheral blood mononuclear cells (PBMCs). nih.gov

The table below summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various human cancer cell lines.

| Compound | Tested Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | MCF-7 (Breast) | <0.1 | nih.gov |

| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | T-47D (Breast) | <0.1 | nih.gov |

| Compound 23 | HT-29 (Colon) | Data not specified | nih.gov |

| Compound 23 | PC-3 (Prostate) | Data not specified | nih.gov |

| Compound 23 | A549 (Lung) | Data not specified | nih.gov |

| Compound 23 | U87MG (Glioblastoma) | Data not specified | nih.gov |

| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | nih.gov |

| Compound 13 | A549 (Lung) | 9.62 ± 1.14 | nih.gov |

| Compound 13 | A375 (Melanoma) | 8.07 ± 1.36 | nih.gov |

| Compound 54 | MCF-7 (Breast) | Data not specified | nih.gov |

| Compound 24 | C6 (Rat Glioma) | 4.63 ± 0.85 | nih.gov |

| Compound 24 | A549 (Lung) | 39.33 ± 4.04 | nih.gov |

| OMS5 | A549 (Lung) | 22.13 - 61.03 (Range) | nih.gov |

| OMS5 | MCF-7 (Breast) | 22.13 - 61.03 (Range) | nih.gov |

| OMS14 | A549 (Lung) | 22.13 - 61.03 (Range) | nih.gov |

| OMS14 | MCF-7 (Breast) | 22.13 - 61.03 (Range) | nih.gov |

The anticancer effects of 2-aminobenzothiazole derivatives are attributed to several mechanisms of action, primarily involving the inhibition of key signaling pathways that are crucial for cancer cell survival, proliferation, and angiogenesis. nih.govnih.gov

A primary mechanism is the inhibition of protein kinases. nih.gov Derivatives have been developed as potent inhibitors of tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a major signal transducer for angiogenesis. nih.gov By blocking VEGFR-2, these compounds can effectively inhibit the formation of new blood vessels that tumors need to grow. nih.gov Other derivatives target the Epidermal Growth Factor Receptor (EGFR), another tyrosine kinase involved in cell proliferation. nih.gov

Another significant target is the PI3K (Phosphoinositide 3-kinase) signaling pathway, which is frequently overactive in cancer. nih.govnih.gov Some 2-aminobenzothiazole derivatives have been characterized as potent PI3Kα inhibitors. nih.gov Inhibition of this pathway can suppress cancer cell migration and induce cell cycle arrest. nih.gov Further investigation into a specific derivative, OMS14, revealed that its most significant inhibitory activity was against PIK3CD/PIK3R1 (p110δ/p85α), suggesting this as a possible mechanism for its anticancer properties. nih.govresearchgate.net Interestingly, for some potent anticancer compounds in this class, direct inhibition of the PI3Kγ isoform was not the main mechanism, indicating that they may act on other targets within the PI3K/Akt/mTOR pathway or through different mechanisms altogether. nih.govresearchgate.net

Furthermore, the selective activity of some derivatives may be linked to metabolic activation within the cancer cells themselves. nih.gov For the potent agent DF 203, accumulation and metabolism were observed only in sensitive cancer cell lines. nih.gov A major metabolite was identified as 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole. nih.gov This suggests that the differential metabolism of the drug to an activated form by sensitive cells could be a key determinant of its selective anticancer action. nih.gov

Role of Metabolic Oxidation in Antitumor Activity

The antitumor potential of benzothiazole (B30560) derivatives has been a significant area of research. One area of investigation has been the role of metabolic oxidation in the mechanism of action of these compounds. Studies involving 2-(4-aminophenyl)benzothiazoles have explored how the body metabolizes these compounds and whether these metabolic products are responsible for their cancer-fighting properties.

Research on the potent antitumor agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) has shown that its selective growth-inhibitory properties against certain human cancer cell lines, particularly breast cancer lines like MCF-7 and T-47D, may be linked to its metabolism. nih.gov Sensitive cancer cells were found to accumulate and metabolize this compound at a higher rate than insensitive cell lines. nih.gov A major metabolite identified in these sensitive cells was 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole. nih.gov However, further investigation revealed that this 6-hydroxy derivative, along with other C- and N-hydroxylated benzothiazoles, was devoid of antitumor properties in vitro. nih.gov This suggests that while metabolic oxidation occurs, the resulting 6-hydroxy derivative is not the active metabolite responsible for the antitumor activity. nih.gov The mechanism of growth inhibition is thought to be dependent on the differential metabolism of the parent drug to an activated form and its subsequent covalent binding to intracellular proteins within sensitive cancer cells. nih.gov

Antimicrobial and Antifungal Properties

Derivatives of 2-aminobenzothiazole have demonstrated significant promise as antimicrobial and antifungal agents. nih.govnih.govcore.ac.uk These compounds have been synthesized and tested against a variety of pathogens, with some showing potent activity against drug-resistant strains.

A series of novel benzothiazole-based compounds were designed as potential dual inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. nih.gov Several of these compounds exhibited significant antimicrobial activity against tested bacteria and fungi. nih.gov Notably, compounds 4b and 7a were found to be more potent than the standard drug ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA) and a multi-drug resistant clinical isolate of Enterococcus faecium. nih.gov Furthermore, compound 7a showed antifungal activity comparable to nystatin (B1677061) against a clinical isolate of Candida albicans. nih.gov Both compounds inhibited their target enzymes at low micromolar concentrations and demonstrated a better safety profile than novobiocin (B609625) in cytotoxicity assays. nih.gov

In another study, a series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and evaluated for their antifungal activity. core.ac.uk The results indicated that the antifungal activity was influenced by the nature of the substituent at the 6-position of the benzothiazole ring, with bulky groups enhancing the activity. core.ac.uk The 6-benzyloxy derivative was particularly effective against most of the fungal strains tested. core.ac.uk Specifically, compounds 1n and 1o from this series showed promising minimum inhibitory concentration (MIC) values against Candida albicans, Candida parapsilosis, and Candida tropicalis, without exhibiting cytotoxicity on human cells. core.ac.uk

The following table summarizes the antimicrobial and antifungal activities of selected 2-aminobenzothiazole derivatives.

| Compound | Target Organism | Activity | Reference |

| 4b | Methicillin-resistant Staphylococcus aureus (MRSA), Multi-drug resistant Enterococcus faecium | More potent than ciprofloxacin | nih.gov |

| 7a | MRSA, Multi-drug resistant E. faecium, Candida albicans | More potent than ciprofloxacin (bacteria), Equipotent to nystatin (fungi) | nih.gov |

| 1n, 1o | Candida albicans, Candida parapsilosis, Candida tropicalis | MIC values of 4-8 mg/mL | core.ac.uk |

| 6-benzyloxy derivative | Various fungal strains | High antifungal activity | core.ac.uk |

Neuroprotective and Central Nervous System Activities

Derivatives of 2-amino-6-hydroxybenzothiazole have been investigated for their potential in treating neurodegenerative diseases, primarily due to their ability to inhibit key enzymes involved in the progression of these disorders.

Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.netnih.gov Several derivatives of 2-aminobenzothiazole have been identified as potent and selective MAO-B inhibitors.

A series of 2-amino-6-nitrobenzothiazole-derived extended hydrazones were synthesized and evaluated for their MAO inhibitory activity. nih.govresearchgate.net Many of these compounds displayed inhibitory activities in the nanomolar to micromolar range, with some showing excellent potency and selectivity for the MAO-B isoform. nih.govresearchgate.net For instance, N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (compound 31) was identified as a highly potent MAO-B inhibitor with an IC50 value of 1.8 nM and a high selectivity index. nih.govresearchgate.net

Similarly, novel 6-hydroxybenzothiazol-2-carboxamides have been discovered as highly potent and selective MAO-B inhibitors. researchgate.netnih.gov Variation of the amide substituent led to the identification of several potent compounds, with cyclohexylamide 40 showing the highest potency towards MAO-B with an IC50 of 11 nM. researchgate.netnih.gov Another compound from this series, phenethylamide 30 , was found to be a multipotent inhibitor of both MAO-B (IC50 = 41 nM) and the aggregation of α-synuclein and tau proteins, which are hallmarks of Parkinson's and Alzheimer's diseases, respectively. researchgate.netnih.gov

The table below presents the MAO-B inhibitory activity of some notable 2-aminobenzothiazole derivatives.

| Compound | MAO-B IC50 | Selectivity Index | Reference |

| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (compound 31) | 1.8 nM | 766.67 | nih.govresearchgate.net |

| cyclohexylamide 40 | 11 nM | - | researchgate.netnih.gov |

| phenethylamide 30 | 41 nM | - | researchgate.netnih.gov |

The development of new therapeutic agents for neurodegenerative diseases like Alzheimer's is a critical area of research. nih.gov Benzothiazole derivatives, including those related to this compound, are being evaluated as potential drug candidates for these conditions. nih.gov The neuroprotective effects of these compounds are often linked to their multitargeting capabilities.

Riluzole (2-amino-6-trifluoromethoxybenzothiazole), a benzothiazole derivative, is already used in the treatment of amyotrophic lateral sclerosis due to its neuroprotective effects. nih.gov This has spurred further research into other benzothiazole compounds for neurodegenerative diseases. The ability of certain 6-hydroxybenzothiazol-2-carboxamide derivatives to not only inhibit MAO-B but also prevent the aggregation of pathological proteins like α-synuclein and tau highlights their potential as multi-target-directed ligands for diseases such as Parkinson's and Alzheimer's. researchgate.netnih.gov For example, phenethylamide 30 demonstrated neuroprotective effects against toxicities induced by α-synuclein and tau in neuroblastoma cells, without showing any cytotoxicity. nih.gov

Other Biological Activities of Benzothiazole Derivatives

Beyond their antitumor, antimicrobial, and neuroprotective properties, derivatives of 2-aminobenzothiazole have been explored for a range of other biological activities.

Helminth infections remain a significant global health problem, and the development of new anthelmintic agents is crucial to combat drug resistance. Benzothiazole derivatives have shown potential in this area. nih.govresearchgate.net

A study focused on the synthesis and evaluation of a series of 2-amino-6-substituted benzothiazoles for their anthelmintic activity. researchgate.net The synthesized compounds were tested against earthworms, and their activity was compared to the standard drug mebendazole. researchgate.net The results of this study indicated that some of the synthesized benzothiazole derivatives possessed anthelmintic properties. researchgate.net

Anticonvulsant Activity

The benzothiazole nucleus is a key structural motif in a variety of compounds being investigated for their anticonvulsant properties. iosrjournals.org Research into derivatives of this scaffold has shown promise in the management of seizures. Although direct studies on this compound derivatives are part of a broader exploration, the general class of benzothiazoles has been identified as possessing anticonvulsant potential. iosrjournals.orgresearchgate.net

One area of research involves the creation of hybrid molecules that combine the structural features of known anticonvulsants with other chemical moieties. For instance, a series of pharmacophoric hybrids of ameltolide (B1667027) and gamma-aminobutyric acid (GABA) amides were designed and synthesized to evaluate their anticonvulsant effects. nih.gov These compounds were tested in various seizure models, including the maximal electroshock-induced seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous picrotoxin (B1677862) (scPIC) tests. nih.gov The results indicated that the designed compounds showed promising activity in the scPIC screen, suggesting a mechanism of action that involves GABA mediation. nih.gov Notably, the compound 4-(2-(2,6-dimethylaminophenylamino)-2-oxoethylamino)-N-(2,6-dimethylphenyl) butanamide was identified as a particularly potent derivative, effective in all three seizure models without exhibiting neurotoxicity at its effective dose. nih.gov

The following table summarizes the activity of a key compound from this research series.

| Compound Name | Maximal Electroshock (MES) Test | Subcutaneous Pentylenetetrazole (scPTZ) Test | Subcutaneous Picrotoxin (scPIC) Test | Neurotoxicity |

| 4-(2-(2,6-dimethylaminophenylamino)-2-oxoethylamino)-N-(2,6-dimethylphenyl) butanamide | Effective | Effective | Effective | Not observed at anticonvulsant dose |

Table 1: Anticonvulsant profile of a potent hybrid derivative. Data sourced from PubMed. nih.gov

This line of investigation highlights the potential of using core structures like benzothiazole to develop novel anticonvulsant agents with favorable pharmacological profiles.

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue. nih.gov The search for new, effective, and less toxic treatments is a research priority, and benzothiazole derivatives have emerged as a promising class of compounds. researchgate.netnih.gov

Several studies have synthesized and evaluated series of benzothiazole derivatives for their activity against different Leishmania species. In one study, a series of benzothiazole derivatives featuring an aromatic hydrazone moiety were synthesized and tested against Leishmania amazonensis. nih.gov The researchers found that substitution at the 4th position of the aromatic ring was crucial for the compound's activity. The most potent compound in this series demonstrated IC₅₀ values of 28.86 µM against promastigotes and a more potent 7.70 µM against the clinically relevant intracellular amastigotes, proving more active than the reference drug, miltefosine. nih.gov

Another investigation screened twenty-two benzothiazole derivatives for their in vitro antileishmanial activity. researchgate.net The compounds displayed a range of activities, with IC₅₀ values from 18.32 to 81.89 µM. The most active compounds identified were noted for having a hydroxyl group on the phenyl ring, suggesting this feature may contribute to the observed activity. researchgate.net

The table below presents the IC₅₀ values for some of the most active benzothiazole derivatives from this study.

| Compound ID | Substitution | IC₅₀ (µM) vs. Leishmania | Standard (Pentamidine) IC₅₀ (µM) |

| Compound 2 | Hydroxyl group on phenyl ring | 18.32 ± 0.18 | 5.09 ± 0.04 |

| Compound 5 | - | 19.72 ± 0.32 | 5.09 ± 0.04 |

| Compound 3 | - | 21.87 ± 0.43 | 5.09 ± 0.04 |

Table 2: In vitro antileishmanial activity of selected benzothiazole derivatives. Data sourced from ResearchGate. researchgate.net

Further research has explored derivatives against Leishmania infantum, identifying phenyl and cyclohexyl derivatives as potent agents. nih.gov Similarly, a 2-amino-thiophene derivative, SB-200, was found to be effective against the promastigotes of Leishmania braziliensis, Leishmania major, and Leishmania infantum, with IC₅₀ values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. nih.gov This compound also showed significant activity against amastigotes, with an IC₅₀ of 2.85 µM. nih.gov These findings underscore the potential of the benzothiazole scaffold in developing new antileishmanial drug candidates. nih.gov

Antitubercular Activity

Tuberculosis (TB) remains a major infectious disease threat worldwide, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. rsc.org The benzothiazole nucleus is a fundamental building block in this search. nih.gov

Numerous studies have reported the synthesis and evaluation of benzothiazole derivatives against Mycobacterium tuberculosis (Mtb). One approach involved synthesizing novel benzothiazolylpyrimidine-5-carboxamides and testing them against the Mtb H37Rv strain. nih.gov Two compounds from this series, 7a and 7g, exhibited better activity than the standard drug Isoniazid (INH), with promising bioavailability. nih.gov

The antitubercular activity of these compounds is summarized below.

| Compound | R-group | IC₅₀ (µM) | MIC (µM) |

| 7a | H | 7.7 ± 0.8 | 0.08 |

| 7e | 4-F | 9.2 ± 1.5 | 0.09 |

| 7g | 4-N(Me)₂ | 10.3 ± 2.6 | 0.08 |

| INH | - | 0.2 | - |

Table 3: Antitubercular activity of benzothiazolylpyrimidine-5-carboxamide analogues. Data sourced from RSC Publishing. nih.gov

Another study focused on guanidinyl benzothiazole derivatives, which showed excellent activity, with some compounds having a Minimum Inhibitory Concentration (MIC) as low as 1.6 µg/mL. benthamdirect.com Molecular docking studies suggested these compounds might act by inhibiting the enoyl acyl carrier reductase (InhA) of M. tuberculosis. benthamdirect.com

Furthermore, a series of novel benzothiazole (BNTZ) derivatives were synthesized and screened against both the susceptible H37Rv strain and multi-drug resistant TB strains. nih.gov A derivative containing an isoquinoline (B145761) nucleus (BNTZ 9) showed remarkable activity at 8 µg/mL against both strains, while a naphthalene-containing derivative (BNTZ 2) was active at 6 µg/mL and 11 µg/mL against the susceptible and resistant strains, respectively. nih.gov

Research into 2-mercaptobenzothiazole (B37678) derivatives identified compounds that target the Mtb type II NADH dehydrogenase (NDH-2). nih.gov Compound C5, with a 6-fluoro group, demonstrated better anti-TB activity (MIC = 4–16 μg/ml) compared to its chloro (C6) and bromo (C7) counterparts. nih.gov This highlights a new class of BNTZ compounds with promising antitubercular actions that can be structurally optimized to develop novel drugs. nih.gov

Advanced Applications and Future Research Directions

Utilization in Pharmaceutical Development as a Key Intermediate

2-Amino-6-hydroxybenzothiazole serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. mendelchemicals.comchemimpex.com It is a key intermediate in the creation of drugs targeting a range of conditions, including bacterial infections and cancer, where it contributes to enhancing therapeutic efficacy. chemimpex.comchemimpex.com The benzothiazole (B30560) scaffold is a common feature in many biologically active molecules, and the specific amino and hydroxy substitutions on this compound provide reactive sites for further chemical modifications, allowing for the generation of diverse molecular libraries for drug screening. chemimpex.comchemicalbook.com For instance, it is used in the synthesis of novel benzothiazole derivatives that have shown antiproliferative and anticonvulsant activities. chemicalbook.com

Role in Biochemical Assays as a Probe for Enzyme Activities and Metabolic Pathways

The fluorescent properties of benzothiazole derivatives make them valuable tools in biochemical research. google.com this compound and its derivatives can be employed as probes in biochemical assays to help researchers understand enzyme activities and metabolic pathways. chemimpex.com Specifically, non-fluorescent derivatives of hydroxybenzothiazole can be synthesized to act as substrates for certain enzymes. google.comgoogle.com Upon enzymatic cleavage of a specific chemical moiety, a highly fluorescent product is released, providing a sensitive method for detecting and measuring enzyme activity. google.comgoogle.com This approach has been used to assay enzymes like alkaline phosphatase. google.comgoogle.com Furthermore, research has shown that the metabolism of certain antitumor agents based on the benzothiazole structure can lead to the formation of this compound derivatives, and understanding this metabolic pathway is crucial for elucidating the drug's mechanism of action. nih.gov

Environmental Monitoring Applications

The reactivity of this compound with various environmental contaminants makes it a candidate for applications in environmental monitoring. chemimpex.comchemimpex.com It can be utilized in analytical methods for the detection of specific pollutants, such as metal ions. chemimpex.comchemimpex.com Its ability to form stable complexes with these ions can be exploited in colorimetric assays and other detection techniques. chemimpex.com Benzothiazoles, as a class of compounds, are recognized as polar and biologically active industrial chemicals that are found in treated municipal wastewater, indicating their persistence and the need for effective monitoring. acs.org Research has also explored the use of this compound as an effective corrosion inhibitor in acidic environments, which has implications for industrial processes and environmental protection. bohrium.com

Development of Novel Therapeutic Agents based on this compound Scaffold

The inherent biological activities of the this compound scaffold make it a promising starting point for the development of new therapeutic agents. chemimpex.com Researchers are actively exploring its potential in treating diseases where benzothiazole derivatives have shown promise. chemimpex.com Studies have demonstrated that derivatives of this compound exhibit a range of pharmacological activities, including antimicrobial and antioxidant properties. smolecule.com The development of novel 6-hydroxybenzothiazole-2-carboxamides as potential inhibitors of monoamine oxidase B (MAO-B) for the treatment of neurodegenerative diseases is an active area of research. frontiersin.org Additionally, some derivatives have been investigated for their potential in treating cancer and inflammatory bowel disease. biosynth.com

Q & A

Basic: What are the recommended synthesis routes for 2-Amino-6-hydroxybenzothiazole, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions between benzoquinones or naphthoquinones with thiourea derivatives under acidic conditions. For example, describes a one-step method using substituted quinones, yielding hydrochloride salts of the target compound. Key parameters include temperature (optimized at 80–100°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reactants. Yields are typically 60–75%, with purity confirmed via elemental analysis and spectroscopic methods (NMR, IR) .

Basic: What safety protocols are critical during handling of this compound in laboratory settings?

Safety measures include:

- Ventilation : Use local exhaust ventilation to avoid dust inhalation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin/eye contact .

- Spill Management : Collect spills using non-sparking tools and dispose as hazardous waste .

- Storage : Keep containers tightly sealed in dry, ventilated areas away from oxidizers .

Advanced: How can DFT calculations optimize the molecular design of this compound for corrosion inhibition?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveals electronic properties critical for corrosion inhibition. The molecule’s HOMO (highest occupied molecular orbital) density localizes on the amino and hydroxyl groups, indicating electron-donating sites for metal surface adsorption. LUMO (lowest unoccupied molecular orbital) analysis predicts reactivity with iron d-orbitals. Back-donation energy (ΔE) and global nucleophilicity index (N) quantify inhibition efficiency, with lower ΔE values (~1.5 eV) correlating with stronger adsorption .

Advanced: How does this compound act as a dual inhibitor of 5-lipoxygenase and thromboxane A2 synthetase?

Structural modifications at the 3-pyridylmethyl position enhance dual inhibitory activity. The hydroxyl group at position 6 chelates metal ions in enzyme active sites, while the benzothiazole core stabilizes hydrophobic interactions. IC50 values for 5-lipoxygenase inhibition range from 0.8–2.3 μM, and thromboxane A2 synthetase inhibition shows dose-dependent suppression in platelet aggregation assays (60–80% at 10 μM) .

Basic: What analytical techniques are used to characterize this compound?

- Elemental Analysis : Validates molecular formula (e.g., C7H6N2OS) .

- Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 166.03 (M+H⁺) .

Advanced: How can researchers resolve contradictions between reported antimicrobial and anti-inflammatory activities of this compound derivatives?

Discrepancies arise from substituent effects and assay conditions. For example:

- Antimicrobial Activity : Fluoro and chloro substituents at positions 6 and 7 enhance Gram-positive bacterial inhibition (MIC: 4–8 μg/mL) but reduce solubility .

- Anti-inflammatory Activity : Hydrophilic groups (e.g., hydroxy) improve enzyme binding but may reduce membrane permeability. Cross-validation using in silico ADMET models and standardized bioassays (e.g., LPS-induced cytokine assays) is recommended .

Advanced: What electrochemical methods evaluate this compound’s corrosion inhibition on mild steel?

-

Potentiodynamic Polarization : Measures corrosion current density (icorr); inhibition efficiency (η%) is calculated as:

-

Electrochemical Impedance Spectroscopy (EIS) : Nyquist plots show increased charge-transfer resistance (Rct) with inhibitor concentration .

Basic: What are the solubility challenges of this compound, and how can formulations address them?

The compound has poor aqueous solubility (<1 mg/mL at pH 7) due to its planar, hydrophobic benzothiazole core. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.